4-Dodecil-2,6-dimetilmorfolina

Descripción general

Descripción

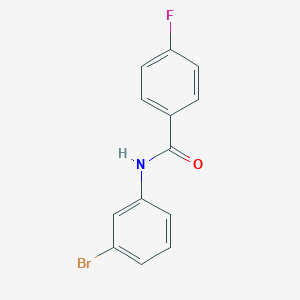

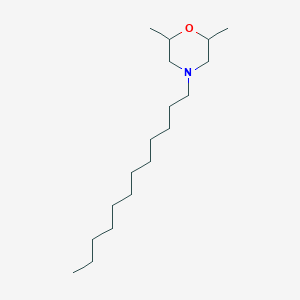

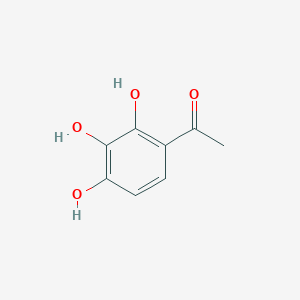

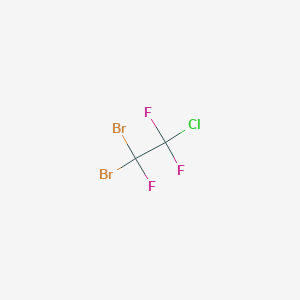

4-dodecyl-2,6-dimethylmorpholine is a member of the class of morpholines that is 2,6-dimethylmorpholine in which the hydrogen attached to the nitrogen is replaced by a dodecyl group. The configuration at positions 2 and 6 is unknown or unspecified. It has a role as an antifungal agrochemical. It is a member of morpholines and a tertiary amino compound. It contains a dodecyl group.

Aplicaciones Científicas De Investigación

Agricultura: Fungicida para la protección de cultivos

Aldimorf: se utiliza principalmente en la agricultura como un agroquímico antifúngico . Es eficaz en el control del oídio en los cultivos de cereales. El compuesto funciona inhibiendo la biosíntesis de esteroles en los hongos, lo cual es crucial para la formación y la función de la membrana celular . Esta aplicación es significativa para mantener la salud de los cultivos y garantizar la seguridad alimentaria.

Pruebas ambientales: Estándares de referencia

En las ciencias ambientales, Aldimorf sirve como un estándar de referencia para las pruebas y el cumplimiento normativo . Su calidad constante y sus características definidas lo hacen adecuado para calibrar instrumentos y validar metodologías utilizadas en el análisis ambiental, particularmente en la detección de fungicidas.

Investigación química: Estudios de base de Bronsted

Aldimorf: actúa como una base de Bronsted, capaz de aceptar un hidrón de un donante . Esta propiedad es valiosa en la investigación química, donde se puede utilizar para estudiar reacciones ácido-base, sintetizar nuevos compuestos y comprender los mecanismos de reacción.

Investigación de la biosíntesis de esteroles

El papel del compuesto como inhibidor de la biosíntesis de esteroles es de interés en la investigación bioquímica . Al estudiar sus efectos inhibitorios, los investigadores pueden obtener información sobre el metabolismo del colesterol y el desarrollo de nuevos tratamientos para enfermedades relacionadas con el desequilibrio del colesterol.

Desarrollo de agentes antifúngicos

Aldimorf: ’s eficacia como agente antifúngico se puede aprovechar en el desarrollo de nuevos fármacos antifúngicos . Su mecanismo de acción se puede estudiar para diseñar moléculas que se dirijan a hongos específicos, lo que podría conducir a tratamientos para infecciones fúngicas en humanos y animales.

Toxicología: Evaluación de la seguridad y el riesgo

La baja toxicidad del compuesto para los mamíferos, pero sus posibles efectos teratógenos, requieren investigación en toxicología . Los estudios pueden centrarse en su perfil de seguridad, destino ambiental y los riesgos que presenta para los organismos no diana, incluidos los humanos.

Biología acuática: Impacto en la vida acuática

Aldimorf: es moderadamente tóxico para los peces, lo que lo convierte en un tema de interés en la biología acuática . La investigación puede dirigirse a comprender su impacto en los ecosistemas acuáticos, la bioacumulación y el desarrollo de estrategias de mitigación para proteger la vida acuática.

Mecanismo De Acción

Target of Action

The primary target of Aldimorph is the sterol biosynthesis pathway in fungi . This pathway is crucial for the production of essential components of the fungal cell membrane. By inhibiting this pathway, Aldimorph disrupts the integrity of the fungal cell membrane, leading to the death of the fungus .

Mode of Action

Aldimorph is a systemic fungicide with protective and curative action . It works by inhibiting the biosynthesis of sterols in the fungal cell membrane . This disruption in the production of vital cell membrane components leads to changes in the membrane’s structure and function, ultimately causing the death of the fungus .

Biochemical Pathways

The key biochemical pathway affected by Aldimorph is the sterol biosynthesis pathway . Sterols are essential components of the fungal cell membrane, and their disruption leads to a cascade of downstream effects, including compromised cell membrane integrity and function, disruption of essential cellular processes, and ultimately, cell death .

Result of Action

The result of Aldimorph’s action is the death of the fungus. By inhibiting the sterol biosynthesis pathway, Aldimorph disrupts the integrity of the fungal cell membrane. This leads to a cascade of effects that compromise the fungus’s ability to maintain essential cellular processes, ultimately resulting in cell death .

Action Environment

The efficacy and stability of Aldimorph can be influenced by various environmental factorsAdditionally, Aldimorph is considered to have a low aqueous solubility and is volatile , which could influence its behavior in the environment.

Análisis Bioquímico

Biochemical Properties

Aldimorph is known to inhibit sterol biosynthesis in membranes This interaction with sterol biosynthesis is crucial in its role as a fungicide

Cellular Effects

The cellular effects of Aldimorph are primarily related to its antifungal properties. It acts as a sterol biosynthesis inhibitor, disrupting essential cellular processes in fungi

Molecular Mechanism

Aldimorph exerts its effects at the molecular level by inhibiting sterol biosynthesis in membranes This inhibition disrupts essential cellular processes in fungi, leading to their death

Propiedades

IUPAC Name |

4-dodecyl-2,6-dimethylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H37NO/c1-4-5-6-7-8-9-10-11-12-13-14-19-15-17(2)20-18(3)16-19/h17-18H,4-16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBUKOHLFHYSZNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCN1CC(OC(C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60892322 | |

| Record name | 4-Dodecyl-2,6-dimethylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60892322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1704-28-5, 91315-15-0 | |

| Record name | N-Dodecyl-2,6-dimethylmorpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1704-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethyl-4-dodecylmorpholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001704285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aldimorph [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091315150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Dodecyl-2,6-dimethylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60892322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 91315-15-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-Dimethylimidazo[4,5-h]quinoline](/img/structure/B154314.png)

![2-amino-N-[3-(2-chlorobenzoyl)thiophen-2-yl]acetamide](/img/structure/B154316.png)